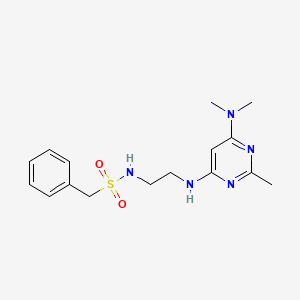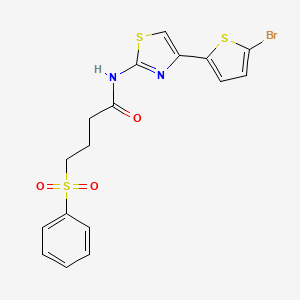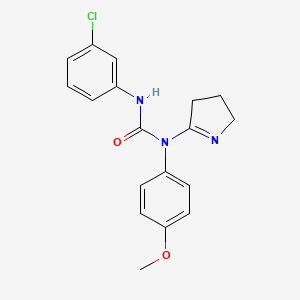![molecular formula C13H21Cl3N2 B3008418 1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride CAS No. 1266694-48-7](/img/structure/B3008418.png)
1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride is a useful research compound. Its molecular formula is C13H21Cl3N2 and its molecular weight is 311.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Piperazine Derivatives Several studies focus on the synthesis of 1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride and related compounds. Mai (2005) described the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazine hydrochloride with an overall yield of 45.7% (Mai, 2005). Additionally, Ning-wei (2006) explored two synthetic methods for 1-(2,3-dichlorophenyl)piperazine, a related compound, discussing the factors influencing the reactions and confirming the structure of the compound (Li Ning-wei, 2006).
Molecular and Structural Insights The structural and electronic properties of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride were extensively studied, revealing its crystal system and point group. Theoretical calculations at the DFT/B3LYP/6-311G (d,p) level provided insights into its structural and electronic characteristics. Molecular electrostatic potential surface, frontier orbital analysis, and vibrational analysis were conducted, offering a comprehensive understanding of the compound's properties (Bhat et al., 2018).
Biological and Pharmacological Applications
Anticancer Potential Several studies have indicated the potential anticancer properties of piperazine derivatives. For instance, Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety and investigated their anticancer activities against MCF-7 breast cancer cells, identifying promising antiproliferative agents (Yurttaş et al., 2014). Hakobyan et al. (2020) also explored the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, studying their effect on tumor DNA methylation processes in vitro (Hakobyan et al., 2020).
Antimicrobial Activity Patil et al. (2021) synthesized two series of new piperazine and triazolo-pyrazine derivatives, evaluating their antimicrobial activity against bacterial and fungal strains. The study disclosed that certain compounds exhibited superior antimicrobial activity, providing valuable insights for developing more potent antimicrobials (Patil et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of 1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride is the serotonin 2C receptor (5-HT2CR) . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the function of the central nervous system and the general functioning of the body .
Mode of Action
This compound acts as an agonist at the 5-HT2CR . This means it binds to this receptor and activates it, leading to an increase in the intracellular levels of second messengers . This activation can lead to various physiological responses, including mood regulation, appetite control, and the release of various neurotransmitters .
Biochemical Pathways
Upon activation of the 5-HT2CR, this compound can influence several biochemical pathways. These include pathways involved in the release of neurotransmitters, regulation of mood, and control of appetite . The exact downstream effects can vary depending on the specific cellular context and the presence of other signaling molecules .
Pharmacokinetics
As a metabolite of the antidepressant drug trazodone , it is likely that it shares some pharmacokinetic properties with this parent compound.
Result of Action
The activation of the 5-HT2CR by this compound can lead to a variety of cellular and molecular effects. For example, it has been shown to induce hypophagia (reduced food intake) in both food-deprived and freely feeding rats . This suggests that it may have potential applications in the treatment of conditions related to appetite and weight control .
Análisis Bioquímico
Biochemical Properties
It acts as a serotonin receptor agonist, specifically the 5-HT 2c serotonin receptor . This interaction with the serotonin system can lead to various biochemical reactions, including antidepressant and anxiolytic effects .
Cellular Effects
In cellular processes, 1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride has been shown to induce hypophagia in food-deprived and freely feeding rats This suggests that it can influence cell function by modulating feeding behavior
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its agonistic action on the 5-HT 2c serotonin receptor . This interaction can lead to changes in gene expression and enzyme activation or inhibition, thereby exerting its effects at the molecular level.
Propiedades
IUPAC Name |
1-[3-(3-chlorophenyl)propyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.2ClH/c14-13-5-1-3-12(11-13)4-2-8-16-9-6-15-7-10-16;;/h1,3,5,11,15H,2,4,6-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHPWMUAECGTBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2=CC(=CC=C2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3aS,3bR,6aR,7aS)-2-tert-butyl 6a-methyl octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,6a(3bH)-dicarboxylate](/img/structure/B3008336.png)
![N-[3-[2-(4-methoxyphenyl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B3008337.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3008340.png)







![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B3008354.png)

![3-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}benzonitrile](/img/structure/B3008357.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B3008358.png)
